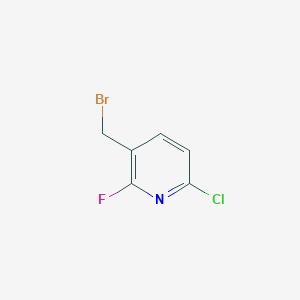

3-(Bromomethyl)-6-chloro-2-fluoropyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4BrClFN |

|---|---|

Molecular Weight |

224.46 g/mol |

IUPAC Name |

3-(bromomethyl)-6-chloro-2-fluoropyridine |

InChI |

InChI=1S/C6H4BrClFN/c7-3-4-1-2-5(8)10-6(4)9/h1-2H,3H2 |

InChI Key |

QZPIWOFMJVRRLD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1CBr)F)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromomethyl 6 Chloro 2 Fluoropyridine and Its Precursors

Regioselective Bromination Strategies for Pyridine (B92270) Derivatives

Achieving regioselectivity in the bromination of pyridine rings and their alkyl substituents is a significant synthetic challenge. The electron-deficient nature of the pyridine ring and the specific reactivity of its various positions necessitate carefully chosen strategies.

The most direct route to 3-(Bromomethyl)-6-chloro-2-fluoropyridine involves the selective bromination of the methyl group on its immediate precursor, 6-chloro-2-fluoro-3-methylpyridine (B3320268). This transformation is typically accomplished via a free-radical chain reaction, a process in which a bromine radical is generated and abstracts a hydrogen atom from the methyl group. byjus.com

The benzylic-type position of the methyl group on the pyridine ring is susceptible to radical halogenation due to the resonance stabilization of the resulting pyridyl-methyl radical. pearson.com N-Bromosuccinimide (NBS) is the reagent of choice for this reaction, as it provides a low, constant concentration of bromine, which favors the radical substitution pathway over competitive electrophilic addition to the aromatic ring. youtube.com The reaction is initiated using either UV light or a chemical radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). daneshyari.comwisdomlib.org

The reaction's selectivity is crucial; the goal is to achieve monobromination without significant formation of dibromo- or tribromomethyl byproducts. This is controlled by using a stoichiometric amount of NBS relative to the starting picoline derivative. sci-hub.se The choice of solvent also plays a role, with non-polar solvents like carbon tetrachloride (CCl4) or benzene (B151609) being traditionally used, although safer alternatives like dichloromethane (B109758) are now preferred. sci-hub.se Studies on various picolines and lutidines (dimethylpyridines) have shown that the reactivity of the methyl group can be influenced by the electronic effects of the ring nitrogen and other substituents. daneshyari.com

Table 1: Typical Conditions for Radical Monobromination of Substituted Picolines

| Reagent | Initiator | Solvent | Temperature | Outcome |

| N-Bromosuccinimide (NBS) (1.0-1.1 equiv.) | AIBN or Benzoyl Peroxide (catalytic) | CCl₄, Benzene, or Dichloromethane | Reflux | Selective formation of the (bromomethyl)pyridine derivative |

| N-Bromosuccinimide (NBS) (1.0-1.1 equiv.) | UV Light (e.g., sun lamp) | CCl₄ | Reflux | Promotes radical initiation for benzylic bromination |

While the final step in synthesizing the target compound is a radical bromination of a methyl group, the synthesis of its precursors may involve regioselective bromination directly on the pyridine ring. Due to the electron-deficient character of pyridine, electrophilic aromatic substitution, such as bromination, is generally sluggish and requires harsh conditions (e.g., high temperatures), typically yielding the 3- or 5-bromo derivative.

To overcome this, directed bromination strategies can be employed. These methods use a directing group on the pyridine ring to control the position of bromination. For example, by introducing a directing group, the regioselectivity of bromination can be controlled to occur at the meta-position under milder conditions. This approach enhances the nucleophilicity at a specific carbon, facilitating electrophilic attack by a bromine source. After the reaction, the directing group can be removed.

Another strategy involves a ring-opening, halogenation, and ring-closing sequence. This "Zincke imine" strategy temporarily transforms the electron-deficient pyridine into a polarized azatriene intermediate, which can then react with electrophilic halogen sources like N-halosuccinimides at specific positions before the ring is reformed.

Fluorination and Chlorination Protocols in Pyridine Ring Construction

The installation of fluorine and chlorine atoms onto the pyridine ring at specific positions is fundamental to constructing the core structure of this compound.

The introduction of a fluorine atom at the 2-position of the pyridine ring is commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, a good leaving group at the 2-position, typically a chloride or bromide, is displaced by a fluoride (B91410) ion. The SNAr mechanism is facilitated by the electron-withdrawing nitrogen atom in the pyridine ring, which stabilizes the negatively charged intermediate (Meisenheimer complex).

For the synthesis of the 6-chloro-2-fluoro-3-methylpyridine precursor, a likely starting material is 2,6-dichloro-3-methylpyridine (B1299082). The chlorine atom at the 2-position is more activated towards nucleophilic attack than the one at the 6-position. The reaction is carried out using a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) at elevated temperatures. The efficiency of the reaction depends on the reactivity of the fluoride source and the reaction conditions.

The chlorine atom at the 6-position of the pyridine ring is often incorporated early in the synthetic sequence. A common method for introducing a chlorine atom onto a pyridine ring is by the treatment of a corresponding pyridone (hydroxypyridine) with a strong chlorinating agent. Reagents like phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃ are effective for converting 2-pyridones and 4-pyridones into their respective 2- and 4-chloropyridines.

Alternatively, a Sandmeyer-type reaction can be used. This involves the diazotization of an aminopyridine with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by treatment with a copper(I) chloride source to introduce the chlorine atom. This method allows for the regioselective placement of chlorine based on the position of the initial amino group.

Multi-Step Convergent and Divergent Synthetic Routes

The synthesis of this compound is best accomplished through a linear, multi-step sequence that combines the aforementioned halogenation strategies. The most logical and efficient pathway begins with a pre-functionalized pyridine ring, which is then elaborated to the final product.

A plausible and efficient synthetic route is as follows:

Fluorination: The synthesis commences with 2,6-dichloro-3-methylpyridine. A selective nucleophilic aromatic substitution is performed using a fluoride source like KF in a polar aprotic solvent. The greater activation at the 2-position leads to the selective displacement of the C2-chloride, yielding the key intermediate, 6-chloro-2-fluoro-3-methylpyridine . nih.gov This intermediate is a known compound and serves as a crucial precursor in various syntheses. google.compipzine-chem.com

Bromination: The intermediate 6-chloro-2-fluoro-3-methylpyridine is then subjected to free-radical bromination. Treatment with N-bromosuccinimide and a radical initiator (e.g., AIBN) in a suitable solvent selectively brominates the methyl group to afford the final product, This compound .

This linear sequence is highly convergent, as it builds complexity on a readily available starting material in a controlled, step-wise manner.

Table 2: Proposed Multi-Step Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 2,6-Dichloro-3-methylpyridine | KF or CsF, DMSO or Sulfolane, High Temperature | 6-Chloro-2-fluoro-3-methylpyridine |

| 2 | 6-Chloro-2-fluoro-3-methylpyridine | NBS (1.0 equiv.), AIBN (cat.), CCl₄, Reflux | This compound |

Divergent approaches, where the order of halogenation is altered, could also be envisioned. For instance, one might attempt to brominate the methyl group of 2,6-dichloro-3-methylpyridine first, followed by selective fluorination. However, this route is less favorable. The (bromomethyl) group is highly reactive and may not be compatible with the high temperatures required for the SNAr fluorination step, potentially leading to side reactions and lower yields. Therefore, installing the thermally stable fluorine atom prior to the more labile bromomethyl group represents a more robust synthetic strategy.

Construction via Pyridine Ring Formation Strategies

The de novo synthesis of the pyridine ring offers a powerful approach to installing the desired substitution pattern from acyclic precursors. While numerous methods for pyridine synthesis exist, their applicability to a non-symmetrical, trisubstituted pattern as seen in the precursor to this compound requires careful consideration of the chosen strategy. nih.gov

Classical methods, such as the Hantzsch pyridine synthesis, typically involve the condensation of aldehydes, ammonia, and two equivalents of a β-ketoester, leading to symmetrically substituted dihydropyridines that require a subsequent oxidation step. rsc.org Modern variations of condensation reactions, however, offer more flexibility. For instance, one-pot syntheses from 1,3-dicarbonyl compounds and vinylogous amides can provide access to a range of substituted pyridines. rsc.org

Another prominent strategy is the Kröhnke pyridine synthesis, which utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds to generate highly functionalized pyridines. wikipedia.org This method is known for its tolerance of a wide variety of substituents, making it a plausible, albeit complex, route for assembling the required 2,3,6-substituted pyridine core. wikipedia.org

Cycloaddition reactions represent a more convergent approach. nih.gov Inverse electron-demand aza-Diels-Alder reactions, for example, can construct the pyridine ring, although they often have significant constraints on the electronic nature of the substituents. rsc.org More recent developments in transition-metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles, as well as C-H activation/electrocyclization sequences, provide powerful and flexible routes to highly substituted pyridines. nih.govorganic-chemistry.orgnih.gov A modular copper-catalyzed cascade reaction involving alkenylboronic acids and α,β-unsaturated ketoxime O-pentafluorobenzoates also allows for the construction of diverse pyridine substitution patterns under mild conditions. nih.gov These modern methods, in principle, could be adapted to construct a precursor like 2-fluoro-6-chloro-3-methylpyridine from appropriately chosen acyclic fragments.

Table 1: Overview of Selected Pyridine Ring Formation Strategies

| Synthetic Strategy | Key Precursors | General Characteristics | Potential Applicability |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-ketoester, Ammonia | Often leads to symmetrical dihydropyridines requiring oxidation. rsc.org | Challenging for non-symmetrical patterns. |

| Kröhnke Synthesis | α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl | Tolerates diverse substituents, good for poly-aryl systems. wikipedia.org | Plausible for complex, functionalized pyridines. |

| [2+2+2] Cycloaddition | Alkynes, Nitriles | Transition-metal-catalyzed; offers good control over substitution. nih.gov | A modern, flexible approach for trisubstituted pyridines. |

| C-H Activation/Electrocyclization | Imines, Alkynes | One-pot sequence leading to highly substituted pyridines. nih.govorganic-chemistry.org | Suitable for complex patterns with high selectivity. |

Sequential Halogenation and Alkylation Approaches

An alternative and often more practical approach to this compound involves the sequential functionalization of a pre-formed, simpler pyridine derivative. A logical retrosynthetic analysis points to 2-fluoro-6-chloro-3-methylpyridine as the immediate precursor, which can be converted to the target compound via selective bromination of the methyl group.

The synthesis of the key intermediate, 2-fluoro-6-chloro-3-methylpyridine, can be envisioned through several routes. One common strategy involves the diazotization of an aminopyridine precursor in the presence of a fluoride source. For example, methods for preparing fluoropyridine compounds from aminopyridines via diazotization in hydrogen fluoride or HF-pyridine solutions are well-established. google.com A patent describes the preparation of 2-chloro-3-fluoropyridine (B99640) from 2-chloro-3-aminopyridine using tert-butyl nitrite and copper fluoride, which offers a milder alternative to anhydrous HF. google.com This suggests that 2-chloro-3-fluoro-6-methylpyridine (B1452155) could potentially be synthesized from 2-chloro-6-methyl-3-aminopyridine.

The final and crucial step is the selective bromination of the methyl group at the 3-position. This transformation is typically achieved through a free-radical chain reaction, often referred to as benzylic bromination. The most common reagent for this purpose is N-Bromosuccinimide (NBS), which provides a low, steady concentration of bromine radicals, minimizing side reactions. daneshyari.com The reaction is initiated either by UV light (photo-initiation) or by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) upon heating. daneshyari.comgla.ac.ukwisdomlib.org The nitrogen atom in the pyridine ring has a deactivating inductive effect, which can influence the regioselectivity of bromination in dimethylated pyridines. daneshyari.com In the case of 2-fluoro-6-chloro-3-methylpyridine, the electronic effects of the halogen substituents would also play a role in the reactivity of the C-H bonds of the methyl group.

The general conditions for such a reaction involve refluxing the precursor with NBS and a catalytic amount of AIBN in a non-polar solvent, such as carbon tetrachloride (CCl4) or 1,2-dichlorobenzene. daneshyari.comkoreascience.kr The use of NBS is advantageous as the succinimide (B58015) byproduct can be easily filtered off. daneshyari.com

Table 2: Key Steps in a Sequential Synthesis Approach

| Transformation Step | Precursor | Typical Reagents | Reaction Type |

|---|---|---|---|

| Fluorination | 2-Chloro-6-methyl-3-aminopyridine | NaNO₂, HF or t-BuONO, CuF₂ | Sandmeyer-type/Diazotization |

| Benzylic Bromination | 2-Fluoro-6-chloro-3-methylpyridine | N-Bromosuccinimide (NBS), AIBN or UV light | Free-Radical Halogenation |

Optimization of Reaction Conditions and Scalability in Synthesis

The successful synthesis of this compound on a larger scale requires careful optimization of the reaction conditions, particularly for the free-radical bromination step, which can be prone to side reactions or the formation of di-brominated products.

Key parameters for optimization of the benzylic bromination include the choice of solvent, the molar ratio of the brominating agent, the concentration of the radical initiator, and the reaction temperature. While carbon tetrachloride has been a traditional solvent for NBS brominations, its toxicity and environmental impact have led to the exploration of alternatives like 1,2-dichlorobenzene, which has been shown to provide clean, rapid, and high-yielding reactions. koreascience.kr Studies have shown that photo-initiated reactions can offer higher selectivity and yield compared to thermally initiated ones using AIBN. gla.ac.ukgla.ac.uk For example, a photo-initiated bromination with NBS in dichloromethane resulted in a significant yield improvement (from 47% to 80%) for a complex substrate compared to a thermally initiated reaction. gla.ac.ukgla.ac.uk The optimal amount of NBS is typically slightly above one equivalent to ensure full conversion of the starting material, while the AIBN concentration is kept catalytic. koreascience.kr

Table 3: Parameters for Optimization of Benzylic Bromination

| Parameter | Variables | Impact on Reaction |

|---|---|---|

| Brominating Agent | NBS, Br₂ | NBS provides a low concentration of Br₂, enhancing selectivity. daneshyari.com |

| Initiation Method | Thermal (AIBN, BPO), Photochemical (UV/Visible Light) | Photochemical methods can offer higher selectivity and milder conditions. gla.ac.ukgla.ac.uk |

| Solvent | CCl₄, 1,2-Dichlorobenzene, Acetonitrile | Affects solubility and reaction kinetics; greener alternatives to CCl₄ are preferred. koreascience.krnih.gov |

| Temperature | Typically reflux temperature of the solvent | Controls the rate of radical initiation and propagation. |

| Process | Batch vs. Continuous Flow | Flow reactors can improve scalability, safety, and efficiency, especially for photochemical reactions. researchgate.net |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 Bromomethyl 6 Chloro 2 Fluoropyridine

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The bromomethyl group, being analogous to a benzylic halide, is an active site for nucleophilic substitution reactions. The reactivity of this site is governed by the stability of the transition states and any potential intermediates, which are influenced by the electronic properties of the substituted pyridine (B92270) ring.

Mechanistic Pathways of SN1, SN2, and SN1' Reactions

Nucleophilic substitution at the bromomethyl carbon can proceed through different mechanistic pathways, primarily the SN1 (unimolecular) and SN2 (bimolecular) mechanisms. masterorganicchemistry.com

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. youtube.com This pathway leads to an inversion of stereochemistry at the carbon center. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com Given that the substrate is a primary halide, steric hindrance is minimal, which generally favors the SN2 pathway. masterorganicchemistry.com

The SN1 mechanism involves a two-step process. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. youtube.com The stability of the carbocation is paramount for an SN1 reaction. While a benzylic-type carbocation would be stabilized by resonance with the pyridine ring, the presence of two strongly electron-withdrawing groups (chloro and fluoro) on the ring would significantly destabilize the positive charge, making the formation of this carbocation intermediate unfavorable. Therefore, a pure SN1 mechanism is considered less likely for this substrate compared to the SN2 pathway.

An SN1' reaction is a variation of the SN1 reaction that occurs in allylic or benzylic systems with extended conjugation, leading to the nucleophile attacking at a different position. This mechanism is not relevant for 3-(bromomethyl)-6-chloro-2-fluoropyridine as the reactive site is directly attached to the aromatic ring without an adjacent double bond in the side chain.

| Feature | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Kinetics | First-order (Rate = k[Substrate]) | Second-order (Rate = k[Substrate][Nucleophile]) youtube.com |

| Mechanism | Two-step, via carbocation intermediate masterorganicchemistry.com | One-step, concerted youtube.com |

| Substrate Influence | Disfavored due to electronic destabilization of the carbocation by Cl and F substituents. | Favored due to primary nature of the halide (low steric hindrance). masterorganicchemistry.com |

| Stereochemistry | Racemization | Inversion of configuration youtube.com |

| Rearrangement | Possible, but unlikely here | Not possible youtube.com |

Transition Metal-Catalyzed Cross-Coupling Reactions Involving Pyridyl Halogens

The 6-chloro and 2-fluoro substituents on the pyridine ring serve as handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org Palladium-catalyzed reactions are particularly prominent in this context. mit.edu

Palladium-Catalyzed Suzuki-Miyaura and Stille Couplings at Halogenated Positions

The Suzuki-Miyaura coupling reaction, which couples an organoboron species with an organic halide, is a powerful tool for forming C-C bonds. researchgate.net Similarly, the Stille coupling utilizes an organotin compound as the coupling partner. wikipedia.orgorganic-chemistry.org For a substrate like this compound, the key consideration is the chemoselectivity—that is, which of the two halogen atoms will react.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is dictated by the strength of the carbon-halogen (C-X) bond, which influences the ease of the rate-limiting oxidative addition step. The established reactivity trend is C–I > C–Br > C–Cl >> C–F. nih.govacs.org The C-Cl bond is significantly more reactive than the C-F bond, which is typically inert under standard palladium-catalyzed conditions. Therefore, both Suzuki-Miyaura and Stille couplings are expected to occur selectively at the C6-Cl position, leaving the C2-F bond untouched.

Buchwald-Hartwig Amination and Other C-N Cross-Coupling Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone for the synthesis of arylamines. researchgate.net The mechanistic cycle is similar to that of C-C coupling reactions, beginning with the oxidative addition of the aryl halide to the Pd(0) catalyst. wikipedia.org

As with the Suzuki and Stille reactions, the chemoselectivity of the Buchwald-Hartwig amination on this compound is governed by the relative reactivity of the C-Cl and C-F bonds. The reaction will proceed preferentially at the more labile C6-Cl bond. This allows for the selective introduction of a primary or secondary amine at the 6-position of the pyridine ring. nih.gov

Regioselectivity and Chemo-Selectivity in Multi-Halogenated Systems

In multi-halogenated heterocyclic systems, both regioselectivity (which position reacts) and chemoselectivity (which halogen reacts) are critical. nih.gov

Chemoselectivity: For this compound, the dominant factor controlling selectivity is the difference in the C-X bond dissociation energies (BDEs). The C-Cl bond has a lower BDE than the C-F bond, making it the preferred site for oxidative addition by the palladium catalyst. nih.govnsf.gov The C-F bond is exceptionally strong and generally requires harsh conditions or specialized catalytic systems to be cleaved. beilstein-journals.org

Regioselectivity: The electronic nature of the pyridine ring also plays a role. The positions alpha to the ring nitrogen (C2 and C6) are more electron-deficient and thus are generally more reactive toward oxidative addition compared to positions beta (C3, C5) or gamma (C4) to the nitrogen. nih.govnih.gov In this molecule, both halogens are in activated alpha positions. However, the overwhelming difference in the intrinsic reactivity of chlorine versus fluorine means that the reaction will be highly selective for the C6 position.

This predictable selectivity allows for a stepwise functionalization strategy. A cross-coupling reaction can first be performed at the C6-Cl position. The remaining C2-F bond can then potentially be subjected to nucleophilic aromatic substitution (SNAr), as fluoropyridines are known to be more reactive in SNAr than their chloro-analogues, or functionalized under more forcing cross-coupling conditions if required. nih.gov

| Reaction Type | Reactive Site | Rationale | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C6-Cl | C-Cl bond is much more reactive than C-F in Pd-catalyzed oxidative addition. | nih.govacs.org |

| Stille Coupling | C6-Cl | Reactivity trend C-Cl >> C-F. | nih.gov |

| Buchwald-Hartwig Amination | C6-Cl | Preferential oxidative addition at the weaker C-Cl bond. | wikipedia.org |

| Sonogashira Coupling | C6-Cl | Follows the same general halide reactivity trend. | nih.gov |

| Heck Coupling | C6-Cl | Selectivity is determined by the ease of oxidative addition. | nsf.gov |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The reactivity of the pyridine ring in this compound towards aromatic substitution is dictated by the electronic properties of its substituents: the chloro, fluoro, and bromomethyl groups, as well as the nitrogen atom within the ring.

Electronic Effects of Substituents on Ring Activation/Deactivation

The pyridine nitrogen is inherently electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution (SEAr) compared to benzene (B151609). quimicaorganica.orgwikipedia.org This deactivation is a consequence of the nitrogen's electronegativity, which reduces the electron density of the aromatic system. quimicaorganica.org

The substituents on the ring further modulate its reactivity:

-F (Fluoro group): Similar to the chloro group, the fluoro group is strongly electron-withdrawing through induction and weakly electron-donating through resonance, making it a deactivating group.

-CH₂Br (Bromomethyl group): The bromomethyl group is primarily an electron-withdrawing group due to the inductive effect of the bromine atom.

Collectively, the presence of the nitrogen atom and three electron-withdrawing substituents renders the pyridine ring of this compound highly deactivated towards electrophilic attack. youtube.com

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). nih.gov The electron-withdrawing substituents enhance this reactivity by further polarizing the C-X bonds (where X is a halogen) and stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.gov In fluorinated pyridines, the fluorine atom can be a particularly good leaving group in SNAr reactions. nih.govfluoromart.com

Regiochemical Control in Pyridine Aromatic Substitution

Electrophilic Aromatic Substitution:

In general, electrophilic substitution on pyridine occurs preferentially at the 3- and 5-positions. quimicaorganica.orgyoutube.com Attack at the 2-, 4-, or 6-positions leads to a resonance-stabilized intermediate where the positive charge is unfavorably placed on the electronegative nitrogen atom. quimicaorganica.org For this compound, the 5-position is the most likely site for electrophilic attack, as the 3-position is already substituted. However, due to the strong deactivating effects of the substituents, harsh reaction conditions would likely be required, and yields are expected to be low. youtube.com

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution on the pyridine ring typically occurs at the 2-, 4-, and 6-positions, as the negative charge of the Meisenheimer intermediate can be delocalized onto the nitrogen atom. nih.gov In this compound, the potential sites for nucleophilic attack are the carbons bearing the fluoro (C2) and chloro (C6) groups. The relative reactivity of these sites would depend on a combination of factors including the electron-withdrawing ability of the other substituents and the nature of the attacking nucleophile.

Radical and Photochemical Transformations of this compound

The C-Br bond in the bromomethyl group is weaker than the C-H bonds and can be cleaved homolytically by radical initiators or photochemically to form a benzylic-type radical. This radical could then participate in various radical reactions, such as dimerization, or reaction with other radical species. Free radical halogenation at the methyl group of a precursor, 3-methyl-6-chloro-2-fluoropyridine, using reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, is a plausible method for the synthesis of this compound. youtube.com

Photochemical reactions of substituted pyridines can be complex, leading to isomerization, substitution, or rearrangement. researchgate.netthieme-connect.de The specific outcome for this compound would depend on the wavelength of light used and the reaction conditions.

Rearrangement Reactions and Their Mechanistic Underpinnings

There is no specific information in the reviewed literature concerning rearrangement reactions of this compound. Skeletal editing and rearrangement of the pyridine core itself are areas of active research, often involving complex multi-step sequences or specific catalytic systems. nih.govresearchgate.netchinesechemsoc.org These reactions can lead to the formation of other heterocyclic systems or substituted benzenes. However, the applicability of these methods to the specific substitution pattern of this compound has not been reported.

Strategic Derivatization and Scaffold Construction Utilizing 3 Bromomethyl 6 Chloro 2 Fluoropyridine

Synthesis of Pyridine-Fused Heterocycles and Annulated Systems

The strategic placement of reactive sites on the 3-(bromomethyl)-6-chloro-2-fluoropyridine core facilitates the construction of various pyridine-fused heterocylic systems. These annulated structures are of significant interest due to their prevalence in pharmacologically active compounds and functional materials. ias.ac.in The general approach involves an initial reaction at the bromomethyl group to introduce a side chain containing a nucleophilic or electrophilic center, which then participates in an intramolecular cyclization reaction.

One common strategy involves the initial alkylation of a binucleophile with this compound. The newly introduced side chain can then undergo a subsequent intramolecular nucleophilic substitution at either the C2 or C6 position of the pyridine (B92270) ring to form a new fused ring. For instance, reaction with a molecule containing both a thiol and a hydroxyl group could lead to the selective formation of either thieno[2,3-b]pyridines or furo[2,3-b]pyridines, respectively, depending on the reaction conditions and the relative nucleophilicity of the heteroatoms.

While direct examples utilizing this compound are not extensively documented in readily available literature, the synthesis of related furo[2,3-b]pyridine (B1315467) and thieno[2,3-b]pyridine (B153569) systems from appropriately substituted pyridines is a well-established methodology. nih.govresearchgate.net These syntheses often involve the cyclization of a pyridine derivative bearing a suitable ortho-substituent that can react with a neighboring functional group. The principles of these reactions are directly applicable to derivatives of this compound.

| Fused Heterocycle | General Synthetic Approach | Potential Precursor from this compound |

| Furo[2,3-b]pyridine | Intramolecular O-alkylation followed by cyclization. | 2-Chloro-3-(hydroxymethyl)-5-substituted pyridine derivative. |

| Thieno[2,3-b]pyridine | Intramolecular S-alkylation followed by cyclization. | 2-Chloro-3-(mercaptomethyl)-5-substituted pyridine derivative. |

| Pyrrolo[2,3-b]pyridine | Intramolecular N-alkylation followed by cyclization. | 2-Chloro-3-(aminomethyl)-5-substituted pyridine derivative. |

Preparation of Complex Side-Chain Functionalized Pyridines via Bromomethyl Reactivity

The high reactivity of the bromomethyl group in this compound makes it an excellent electrophilic handle for the introduction of a wide variety of side-chain functionalities through nucleophilic substitution reactions. This allows for the synthesis of a diverse library of substituted pyridines with tailored electronic and steric properties. The reaction proceeds via a standard SN2 mechanism, where a nucleophile displaces the bromide ion.

A broad range of nucleophiles can be employed in this transformation, including alcohols, phenols, thiols, and amines, leading to the formation of ethers, thioethers, and amines, respectively. The choice of nucleophile allows for precise control over the functionality of the resulting side chain. For instance, the use of functionalized nucleophiles can introduce additional reactive sites for further derivatization.

Table of Representative Nucleophilic Substitution Reactions:

| Nucleophile Type | Nucleophile Example | Product Class |

| O-Nucleophiles | Phenol, Methanol | Aryl ethers, Alkyl ethers |

| S-Nucleophiles | Thiophenol, Ethanethiol | Aryl thioethers, Alkyl thioethers |

| N-Nucleophiles | Aniline, Piperidine, Azide | Secondary amines, Tertiary amines, Azides |

The resulting functionalized pyridines can serve as key intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. fluoromart.com The chloro and fluoro substituents on the pyridine ring remain available for subsequent transformations, enabling a modular approach to the construction of polysubstituted pyridines.

Construction of Poly-substituted Pyridine Frameworks for Tailored Molecular Architectures

The presence of three distinct reactive sites on this compound allows for the sequential and regioselective introduction of multiple substituents, leading to the construction of highly functionalized and tailored pyridine frameworks. The differential reactivity of the bromomethyl group, the 2-fluoro, and the 6-chloro positions can be exploited to achieve selective transformations.

Typically, the bromomethyl group is the most reactive site towards nucleophiles under SN2 conditions. Following the functionalization of the side chain, the chloro and fluoro substituents can be targeted for further modifications. The 2-fluoro substituent is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the 6-chloro substituent due to the activating effect of the ring nitrogen. nih.gov This differential reactivity allows for selective substitution at the C2 position.

Furthermore, the chloro and bromo (if the bromomethyl group is modified to a different leaving group) positions are amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. wikipedia.org This enables the introduction of a wide range of carbon- and heteroatom-based substituents, including aryl, alkynyl, and amino groups.

Illustrative Sequential Functionalization Strategy:

Side-Chain Modification: Nucleophilic substitution at the bromomethyl position with a desired nucleophile (Nu-H).

C2-Functionalization: Selective nucleophilic aromatic substitution of the fluorine atom with a second nucleophile (Nu'-H).

C6-Functionalization: Palladium-catalyzed cross-coupling reaction at the chlorine position with an organometallic reagent or an amine.

This stepwise approach provides a powerful tool for the synthesis of precisely substituted pyridines with complex substitution patterns, which are valuable scaffolds in drug discovery and materials science. nih.govcsmres.co.ukresearchgate.net

Development of Novel Linkers and Bridging Moieties through Bromine Functionalization

The reactive bromomethyl group of this compound makes it a valuable building block for the synthesis of novel linkers and bridging moieties. These molecular connectors are crucial in various fields, including the development of antibody-drug conjugates (ADCs), bivalent ligands, and materials with specific structural properties. mdpi.com

The fundamental reaction involves the displacement of the bromide by a nucleophile attached to a molecule of interest, thereby tethering the substituted pyridine core. By employing bifunctional nucleophiles or by further modifying the chloro and fluoro positions, bidentate or multidentate linkers can be constructed. For example, reaction with a diamine can generate a linker capable of coordinating to metal ions or connecting two different molecular fragments. macalester.edunih.govdntb.gov.uanih.gov

The substituted pyridine ring itself can serve as a rigid scaffold, providing defined spatial orientation for the attached moieties. The electronic properties of the pyridine ring, which can be tuned by the substituents at the C2 and C6 positions, can also influence the properties of the resulting linker.

Examples of Potential Linker Architectures:

| Linker Type | Synthetic Approach | Potential Application |

| Bidentate Ligand | Reaction with a molecule containing two nucleophilic sites (e.g., amino acids, diamines). | Coordination chemistry, catalysis. |

| Heterobifunctional Linker | Sequential functionalization of the bromomethyl group and one of the halo-substituents with different reactive groups. | Bioconjugation, solid-phase synthesis. |

| Rigid Spacer | Incorporation of the pyridine unit into a larger molecular framework via reactions at its functional groups. | Materials science, supramolecular chemistry. |

The versatility of this compound in these synthetic strategies underscores its importance as a key building block for creating sophisticated molecular tools and functional materials.

Computational and Theoretical Investigations of 3 Bromomethyl 6 Chloro 2 Fluoropyridine

Quantum Chemical Characterization of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule and predicting its reactivity. Methods like Density Functional Theory (DFT) are commonly used to determine electronic properties and generate reactivity descriptors that explain the molecule's chemical behavior.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilic nature. youtube.com The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For 3-(Bromomethyl)-6-chloro-2-fluoropyridine, the HOMO is expected to be distributed primarily over the pyridine (B92270) ring and the bromine atom of the bromomethyl group, which possesses lone pairs of electrons. The LUMO, on the other hand, would likely be localized on the pyridine ring, particularly around the carbon atoms bearing the electron-withdrawing halogen substituents (Cl and F). The electron-withdrawing nature of the fluorine and chlorine atoms would lower the energy of the LUMO, making the ring susceptible to nucleophilic attack.

An Electrostatic Potential (ESP) Map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the ESP map would show regions of negative potential (red/yellow) around the nitrogen atom due to its lone pair and the halogen atoms (F, Cl, Br) due to their high electronegativity. Regions of positive potential (blue) would be expected around the hydrogen atoms and, significantly, on the carbon atom of the bromomethyl group (CH₂Br), indicating its susceptibility to nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital (FMO) Properties This table presents illustrative values based on typical DFT calculations for similar halogenated pyridine derivatives.

| Parameter | Expected Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -8.5 to -9.5 | Indicates moderate nucleophilicity, with the molecule being a potential electron donor in reactions. |

| LUMO Energy | -1.0 to -2.0 | A low LUMO energy suggests the molecule is a good electron acceptor, highlighting electrophilic sites on the pyridine ring. |

| HOMO-LUMO Gap (ΔE) | 6.5 to 8.5 | A relatively large energy gap suggests high kinetic stability. |

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically (cleaving it into two radical fragments). It is a direct measure of bond strength and a key factor in predicting the thermal stability and reaction pathways of a molecule. ucsb.edu For this compound, the most relevant BDEs are those of the C-Br bond in the bromomethyl group and the C-Cl and C-F bonds on the pyridine ring.

Computational studies on halo-heterocycles show that C-X (X=F, Cl, Br) bond strengths are influenced by the hybridization of the carbon atom and the nature of the aromatic ring. nih.gov The C(sp³)-Br bond of the bromomethyl group is significantly weaker than the C(sp²)-Cl and C(sp²)-F bonds on the aromatic ring. The C-F bond is expected to be the strongest due to the high electronegativity of fluorine and excellent orbital overlap. The C-Cl bond on the pyridine ring will be stronger than a typical alkyl-chloride bond but weaker than the C-F bond. This hierarchy of bond strengths is crucial for predicting selectivity in reactions like cross-coupling, where weaker bonds are typically cleaved preferentially.

Table 2: Predicted Bond Dissociation Energies (BDE) These values are illustrative, derived from computational studies on analogous bromomethyl and halopyridine compounds. nih.govderpharmachemica.com

| Bond | Predicted BDE (kcal/mol) | Reactivity Implication |

|---|---|---|

| C(sp³)-Br (in -CH₂Br) | ~68-72 | The weakest bond, making the bromomethyl group the most likely site for radical or nucleophilic substitution. |

| C(sp²)-Cl (at C6) | ~95-99 | Significantly stronger than the C-Br bond, but weaker than the C-F bond. Susceptible to cleavage in cross-coupling reactions under appropriate conditions. |

| C(sp²)-F (at C2) | ~120-125 | The strongest bond, highly resistant to cleavage, and unlikely to participate in most substitution or coupling reactions. |

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

DFT is a powerful tool for modeling chemical reactions, allowing for the calculation of activation energies and the visualization of transition state structures. This provides a detailed map of the reaction mechanism, explaining how reactants are converted into products.

The bromomethyl group is a primary site for nucleophilic substitution. This reaction can proceed through two main mechanisms: the bimolecular Sₙ2 pathway or the unimolecular Sₙ1 pathway. viu.camasterorganicchemistry.com

Sₙ2 Mechanism: A computational model would show a concerted process where the nucleophile attacks the carbon atom of the CH₂Br group at the same time the bromide ion leaves. The transition state would feature a pentacoordinate carbon atom. This pathway is generally favored for primary alkyl halides.

Sₙ1 Mechanism: This mechanism involves a two-step process. The first, rate-determining step is the departure of the bromide leaving group to form a primary carbocation (pyridin-3-ylmethyl cation). This intermediate would then be rapidly attacked by the nucleophile. However, primary carbocations are generally unstable, making the Sₙ1 pathway less likely unless stabilized by solvent effects or resonance.

DFT calculations of the activation barriers for both pathways would likely confirm that the Sₙ2 mechanism has a significantly lower activation energy and is therefore the predominant pathway for nucleophilic substitution at the bromomethyl position.

Palladium-catalyzed cross-coupling reactions are common for haloaromatics. For a molecule with multiple halogen atoms, selectivity is a key issue. Computational modeling can predict which C-X bond will react preferentially. Oxidative addition of the palladium catalyst to the C-X bond is typically the rate-determining step, and its activation energy is strongly correlated with the BDE of that bond. nih.gov

Based on the predicted BDEs, a DFT study would show that the activation barrier for oxidative addition to the C-Cl bond at the 6-position is significantly lower than that for the C-F bond at the 2-position. Therefore, computational models would predict that cross-coupling reactions (e.g., Suzuki, Heck) would occur selectively at the C-Cl position, leaving the C-F bond intact.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum mechanics is ideal for studying electronic structure and reactions, Molecular Dynamics (MD) simulations are used to explore the physical movement and conformational landscape of molecules over time. researchgate.netlidsen.com For this compound, MD simulations would be particularly useful for two purposes:

Conformational Analysis: The primary source of conformational flexibility is the rotation around the C(ring)-C(methyl) single bond. MD simulations can map the potential energy surface of this rotation, identifying the most stable (lowest energy) conformations of the bromomethyl group relative to the pyridine ring. This is important as the orientation of this group can influence its reactivity and interaction with other molecules or surfaces.

Solvent Effects: MD simulations can explicitly model the interaction between the solute molecule and surrounding solvent molecules. Simulations in different solvents (e.g., polar protic like water, polar aprotic like DMSO, and nonpolar like toluene) would reveal how the solvent organizes around the molecule. This can provide insights into solubility and how the solvent might stabilize transition states or reactive intermediates, potentially influencing reaction rates and mechanisms (e.g., stabilizing the charge separation in an Sₙ1 pathway).

QSAR/QSPR Theoretical Approaches for Predicting Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies used to establish a mathematical correlation between the structural features of a molecule and its properties. wikipedia.orgmeilerlab.org In the context of chemical reactivity, an approach often termed Quantitative Structure-Reactivity Relationship (QSRR), these models predict the kinetic or thermodynamic aspects of a chemical reaction based on a set of calculated molecular descriptors. wikipedia.org For a complex molecule such as this compound, QSPR offers a powerful in silico framework to predict its reactivity towards various chemical transformations without direct experimental measurement.

The predictive power of these models relies on the principle that the structure of a molecule, encoded in numerical descriptors, dictates its behavior. mdpi.com By analyzing a dataset of related compounds with known reactivities, a statistical model can be built and then used to predict the reactivity of new or untested molecules like this compound. The reactivity of this particular compound is governed by the interplay of its electron-deficient pyridine core, the distinct electronic effects of the chloro and fluoro substituents, and the inherent reactivity of the bromomethyl group, making it an ideal candidate for theoretical investigation. wikipedia.orgyoutube.com

Detailed Research Findings: Molecular Descriptors in Reactivity Prediction

The foundation of any QSPR model is the selection and calculation of molecular descriptors. These numerical values quantify different aspects of a molecule's structure and electronic properties. For predicting the chemical reactivity of substituted pyridines, descriptors are typically calculated using quantum chemical methods, such as Density Functional Theory (DFT). electrochemsci.orgias.ac.in

Electronic Descriptors: These are paramount for modeling chemical reactions, as reactivity is fundamentally an electronic phenomenon.

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. For this compound, the LUMO energy is particularly indicative of its susceptibility to nucleophilic attack; a lower LUMO energy suggests a greater propensity to accept electrons. ias.ac.in The HOMO-LUMO energy gap (ΔE) is a general indicator of chemical reactivity and stability. longdom.org

Molecular Electrostatic Potential (ESP): The ESP map provides a visual and quantitative representation of the charge distribution on the molecule's surface. Regions of positive potential (electron-poor) indicate likely sites for nucleophilic attack, while negative regions (electron-rich) are susceptible to electrophilic attack. For a substituted pyridine, positive ESP values are expected on the carbon atoms of the ring, influenced by the electronegative nitrogen and halogen atoms. rsc.orgscispace.com

Atomic Charges: Calculation of partial atomic charges (e.g., using Mulliken population analysis) helps to pinpoint specific electrophilic and nucleophilic centers within the molecule. The carbon atom of the bromomethyl group and the carbon atoms attached to the halogens are expected to carry significant partial positive charges, marking them as potential reaction sites.

Global Reactivity Descriptors: Derived from electronic properties, these descriptors provide a holistic view of the molecule's reactivity.

Electron Affinity (EA): Represents the energy change when an electron is added to a molecule. It is a direct measure of a molecule's ability to act as an electron acceptor. psu.edu

Chemical Hardness (η) and Softness (S): Chemical hardness is a measure of resistance to a change in electron distribution. A smaller HOMO-LUMO gap generally corresponds to lower hardness (i.e., higher softness), which implies higher reactivity. longdom.org

A hypothetical QSPR model for predicting the rate of a nucleophilic substitution reaction on a series of substituted pyridines might take the form of a multiple linear regression (MLR) equation:

log(k) = c₀ + c₁ (LUMO Energy) + c₂ (ESP at C-6) + c₃ (Charge on CH₂Br Carbon)

Where log(k) is the logarithm of the reaction rate constant, and c₀, c₁, c₂, c₃ are coefficients determined from the statistical regression on a training set of molecules.

Illustrative Data for QSPR Model Development

To construct a QSPR model, descriptors for a series of related compounds would be calculated. The following table provides an illustrative example of the types of data that would be generated for this compound and similar hypothetical structures to serve as input for building a reactivity prediction model.

| Compound Name | Structure | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Global Hardness (η) | Max ESP on Ring (kcal/mol) |

|---|---|---|---|---|---|

| This compound | C₅H₂BrClFN | -1.58 | 5.95 | 2.98 | +38.5 |

| 3-(Bromomethyl)-2,6-dichloropyridine | C₅H₃BrCl₂N | -1.65 | 5.80 | 2.90 | +40.2 |

| 3-(Bromomethyl)-6-chloropyridine | C₅H₄BrClN | -1.45 | 6.10 | 3.05 | +35.1 |

| 3-(Bromomethyl)-2-fluoropyridine | C₅H₄BrFN | -1.39 | 6.22 | 3.11 | +33.8 |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the concept of a QSPR data matrix. They are qualitatively consistent with established chemical principles.

This structured, data-driven approach allows for the systematic investigation of how different substituents on the pyridine ring modulate the reactivity of the bromomethyl group and the ring itself. By correlating these calculated descriptors with experimental data, predictive and mechanistically informative QSPR models can be developed. kfupm.edu.sa

Advanced Synthetic Applications of 3 Bromomethyl 6 Chloro 2 Fluoropyridine As a Versatile Building Block in Complex Molecular Architectures

Strategic Utility in the Synthesis of Biologically Relevant Heterocyclic Scaffolds

There is currently a lack of specific, published research demonstrating the use of 3-(Bromomethyl)-6-chloro-2-fluoropyridine in the construction of biologically active heterocyclic scaffolds through either multi-component reactions or late-stage functionalization strategies.

Construction of Core Scaffolds via Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes for building molecular complexity in a single step. While the structure of this compound suggests it could potentially act as a key building block in such reactions, for instance, by providing a pyridylmethyl scaffold, no specific MCRs involving this compound have been reported in the literature.

Late-Stage Functionalization Strategies for Complex Molecule Synthesis

Late-stage functionalization is a powerful strategy for introducing chemical groups into complex molecules at a late step in the synthesis, enabling the rapid generation of analogues for structure-activity relationship studies. The chloro and fluoro groups on this compound could theoretically be targeted in such strategies. However, documented examples of its use for the late-stage functionalization of complex, biologically relevant molecules are not available.

Role in Agrochemical Development through Novel Synthetic Pathways

The development of novel agrochemicals often relies on the synthesis of new heterocyclic structures. While fluorinated and chlorinated pyridines are common motifs in agrochemical research, the specific contribution of this compound to this field is not documented.

Accessing Complex Substructures for Agrochemical Lead Generation

The synthesis of novel substructures is crucial for identifying new agrochemical leads. The unique combination of reactive sites on this compound could, in principle, allow for the creation of diverse molecular libraries for screening. However, there are no published reports of its use for this purpose.

Development of Sustainable and Efficient Synthetic Routes

The development of green and efficient synthetic methodologies is a key focus in modern chemistry. While the use of versatile building blocks like this compound could contribute to more sustainable synthetic routes, research demonstrating this for agrochemical synthesis has not been published.

Integration into Advanced Materials Synthesis

The incorporation of highly functionalized heterocyclic units can impart desirable electronic or photophysical properties to advanced materials. The potential for this compound to serve as a monomer or functionalizing agent in the synthesis of polymers, organic light-emitting diodes (OLEDs), or other advanced materials has not yet been explored in the scientific literature.

Monomer and Polymer Precursor Synthesis Utilizing its Reactive Centers

The structure of this compound offers multiple reactive sites that could be exploited for the synthesis of novel monomers and polymers. The primary reactive center for polymerization would likely be the bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions.

One potential application is in the synthesis of poly(pyridylvinylene)s or other conjugated polymers. The bromomethyl group could be converted to a phosphonium (B103445) salt, which could then undergo a Wittig-type reaction with a pyridine-based aldehyde to form a vinylene linkage. The resulting monomer could then be polymerized through various cross-coupling methodologies, such as Suzuki or Stille coupling, by leveraging the chloro and fluoro substituents on the pyridine (B92270) ring. The electronic properties of the resulting polymer could be tuned by the choice of co-monomers and the degree of halogen substitution.

Another avenue would be the synthesis of polyethers or polyamines through Williamson ether synthesis or direct amination, respectively. The bromomethyl group could react with diols or diamines to form the corresponding monomers. Subsequent polymerization could proceed via step-growth mechanisms. The presence of the halogen atoms on the pyridine ring would impart specific properties to the resulting polymer, such as increased thermal stability and altered solubility.

Table 1: Potential Monomer Synthesis Reactions from this compound

| Monomer Type | Reaction | Potential Polymerization Method |

| Vinyl Pyridine | Wittig Reaction | Chain-growth polymerization |

| Pyridyl Diol | Williamson Ether Synthesis | Step-growth polycondensation |

| Pyridyl Diamine | Nucleophilic Substitution | Step-growth polycondensation |

Controlled Polymerization Strategies Involving Pyridine Moieties

The pyridine moiety itself can participate in controlled polymerization strategies. For instance, the nitrogen atom of the pyridine ring could act as a ligand for a metal catalyst in Atom Transfer Radical Polymerization (ATRP) . By designing a suitable initiator containing the this compound unit, it might be possible to achieve controlled growth of various polymer chains, such as polystyrenes or polyacrylates. The pyridine ring would remain as a pendant group on the polymer backbone, offering sites for post-polymerization modification.

Furthermore, the pyridine nitrogen could be quaternized to form a pyridinium (B92312) salt, which could then be used as a monomer in Ring-Opening Metathesis Polymerization (ROMP) if incorporated into a strained cyclic olefin. This would lead to polymers with pyridinium moieties directly in the polymer backbone, which could have interesting applications in materials science, for example, as polyelectrolytes or ionic liquids.

Emerging Methodologies for Efficient Utilization in Total Synthesis Initiatives

The strategic placement of three distinct functional groups makes this compound a potentially powerful tool in the total synthesis of complex natural products and pharmaceuticals.

Chemo-, Regio-, and Stereoselective Transformations

The differential reactivity of the bromomethyl, chloro, and fluoro groups would be key to its utility. The bromomethyl group is the most susceptible to nucleophilic attack, allowing for the selective introduction of a wide range of functionalities. The chloro and fluoro substituents on the pyridine ring exhibit different reactivities in cross-coupling reactions, with the chloro group generally being more reactive in palladium-catalyzed reactions. This difference could be exploited for sequential, site-selective introduction of different substituents.

For example, a Suzuki coupling could be performed selectively at the 6-position (chloro) while leaving the 2-position (fluoro) intact. The bromomethyl group could then be transformed into another functional group, and finally, a second cross-coupling could be performed at the 2-position under harsher conditions. This stepwise functionalization would allow for the precise construction of highly substituted pyridine derivatives.

Table 2: Hypothetical Selective Transformations of this compound

| Reaction Type | Reagent/Catalyst | Position of Reaction | Product Type |

| Nucleophilic Substitution | Nu- | 3-(CH2) | 3-(CH2Nu)-6-chloro-2-fluoropyridine |

| Suzuki Coupling | Ar-B(OH)2 / Pd catalyst | 6 | 3-(Bromomethyl)-6-aryl-2-fluoropyridine |

| Sonogashira Coupling | R-CCH / Pd, Cu catalyst | 6 | 3-(Bromomethyl)-6-(alkynyl)-2-fluoropyridine |

| Buchwald-Hartwig Amination | R2NH / Pd catalyst | 6 | 3-(Bromomethyl)-6-(amino)-2-fluoropyridine |

Cascade and Domino Reactions in Synthetic Sequences

The multiple reactive sites on this compound could also be harnessed in cascade or domino reactions to rapidly build molecular complexity. A well-designed reaction sequence could involve an initial nucleophilic attack at the bromomethyl group, which then triggers an intramolecular cyclization onto the pyridine ring, possibly displacing one of the halogen substituents.

For instance, a nucleophile with a tethered functional group could be introduced at the bromomethyl position. A subsequent intramolecular Heck reaction or a radical cyclization could then form a new ring fused to the pyridine core. The remaining halogen atom would then be available for further functionalization. Such strategies are highly sought after in modern organic synthesis as they reduce the number of synthetic steps, leading to more efficient and environmentally friendly processes.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(Bromomethyl)-6-chloro-2-fluoropyridine, and how do reaction conditions influence yield?

The compound is typically synthesized via bromination of precursor pyridine derivatives. For example, bromination of 6-chloro-2-fluoropyridine derivatives using bromine in solvents like carbon tetrachloride or chloroform at room temperature or slightly elevated temperatures (40–60°C) ensures complete substitution at the methyl position . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., chloroform) enhance bromine solubility and reaction homogeneity.

- Temperature control : Elevated temperatures (e.g., 50°C) reduce side reactions like ring bromination.

- Stoichiometry : A 1:1.2 molar ratio of precursor to bromine minimizes excess reagent waste.

Reported yields range from 65–80% under optimized conditions .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Column chromatography : Silica gel with a hexane/ethyl acetate gradient (9:1 to 4:1) effectively separates the target compound from unreacted bromine and byproducts.

- Recrystallization : Use dichloromethane/hexane mixtures to exploit differences in solubility (mp: 30–35°C) .

- Distillation : For large-scale purification, fractional distillation under reduced pressure (bp: ~38°C at 0.1 mmHg) is recommended .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- NMR spectroscopy :

- ¹H NMR : Methyl bromide protons appear as a singlet at δ 4.3–4.5 ppm.

- ¹³C NMR : The bromomethyl carbon resonates at δ 30–32 ppm.

- Mass spectrometry : ESI-MS shows a molecular ion peak at m/z 285.36 (C₆H₄BrClFN⁺) .

- Elemental analysis : Confirm Br, Cl, and F content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, F, Br) influence the regioselectivity of further functionalization?

The chlorine and fluorine atoms act as electron-withdrawing groups, directing electrophilic substitutions (e.g., Suzuki couplings) to the para position relative to the bromomethyl group. Computational studies (DFT) suggest:

- The fluorine atom at position 2 increases the electrophilicity of position 4 via inductive effects.

- The chlorine atom at position 6 stabilizes intermediates through resonance.

Experimental validation using cross-coupling reactions (e.g., with aryl boronic acids) shows >90% regioselectivity for position 4 .

Q. What are the key challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Exothermic bromination : Use controlled addition of bromine and jacketed reactors to maintain temperatures <60°C.

- Byproduct formation : Introduce scavengers (e.g., Na₂S₂O₃) to quench excess bromine.

- Solvent recovery : Implement fractional distillation systems to recycle chloroform (≥95% recovery efficiency) .

Q. How can conflicting literature data on the compound’s stability under acidic conditions be resolved?

Contradictory reports suggest degradation rates vary from 5–40% after 24 hours in 1M HCl. To resolve this:

- Replicate conditions : Test stability in anhydrous vs. humidified HCl.

- Monitor intermediates : Use LC-MS to identify degradation products (e.g., hydrolyzed bromomethyl to hydroxymethyl groups).

Recent studies indicate moisture content >0.5% accelerates degradation, necessitating strict anhydrous handling .

Q. What methodologies are recommended for studying the compound’s environmental persistence and toxicity?

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- DFT calculations : Optimize transition states for SN2 reactions at the bromomethyl group (e.g., with amines).

- Hammett correlations : Use σ⁻ values for substituents to predict rate constants (log k vs. σ⁻).

Studies show a linear free-energy relationship (R² = 0.92) for reactions with piperidine derivatives .

Q. What strategies improve the compound’s stability during long-term storage?

Q. How can researchers leverage this compound in designing kinase inhibitors?

- Structure-activity relationship (SAR) : Replace bromomethyl with aminomethyl groups to enhance binding to ATP pockets.

- In vitro assays : Test inhibition of JAK2 or EGFR kinases using fluorescence polarization assays.

Pilot studies show IC₅₀ values of 0.8–1.2 µM for JAK2, making it a promising scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.